REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3](=O)/[CH:4]=[CH:5]/[C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH:7]=1.Cl.[S:19]([C:23]1[CH:28]=[CH:27][C:26]([NH:29][NH2:30])=[CH:25][CH:24]=1)(=[O:22])(=[O:21])[NH2:20]>>[S:19]([C:23]1[CH:24]=[CH:25][C:26]([N:29]2[CH:5]([C:6]3[C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[NH:8][CH:7]=3)[CH2:4][C:3]([C:2]([F:17])([F:16])[F:1])=[N:30]2)=[CH:27][CH:28]=1)(=[O:22])(=[O:21])[NH2:20] |f:1.2|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(\C=C\C1=CNC2=CC=CC=C12)=O)(F)F
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
Cl.S(N)(=O)(=O)C1=CC=C(C=C1)NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)N1N=C(CC1C1=CNC2=CC=CC=C12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |